
2,2'-Sulfonylbis(4-chloro-6-nitrophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Sulfonylbis(4-chloro-6-nitrophenol) is an organic compound characterized by the presence of sulfonyl, chloro, and nitro functional groups attached to a phenolic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfonylbis(4-chloro-6-nitrophenol) typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chloro-6-nitrophenol with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Sulfonylbis(4-chloro-6-nitrophenol) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Aminated Derivatives: From the reduction of nitro groups.
Substituted Phenols: From nucleophilic substitution reactions.
Quinones: From the oxidation of phenolic groups.
Applications De Recherche Scientifique
2,2’-Sulfonylbis(4-chloro-6-nitrophenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-Sulfonylbis(4-chloro-6-nitrophenol) involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Sulfonylbis(2-nitrophenol)
- 2-Chloro-4-nitrophenol
- 4,4’-Sulfonylbis(2-chlorophenol)
Uniqueness
2,2’-Sulfonylbis(4-chloro-6-nitrophenol) is unique due to the specific arrangement of its functional groups, which imparts distinct chemical re
Propriétés
Numéro CAS |
40654-56-6 |
|---|---|
Formule moléculaire |
C12H6Cl2N2O8S |
Poids moléculaire |
409.2 g/mol |
Nom IUPAC |
4-chloro-2-(5-chloro-2-hydroxy-3-nitrophenyl)sulfonyl-6-nitrophenol |
InChI |
InChI=1S/C12H6Cl2N2O8S/c13-5-1-7(15(19)20)11(17)9(3-5)25(23,24)10-4-6(14)2-8(12(10)18)16(21)22/h1-4,17-18H |
Clé InChI |
AHEQNAYIRASCEA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])O)S(=O)(=O)C2=CC(=CC(=C2O)[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


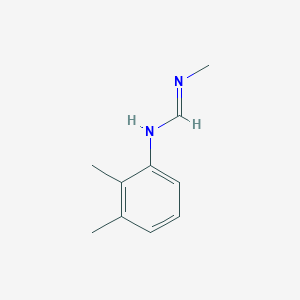
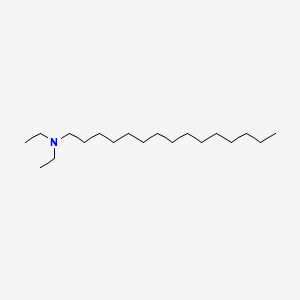
![2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14664204.png)
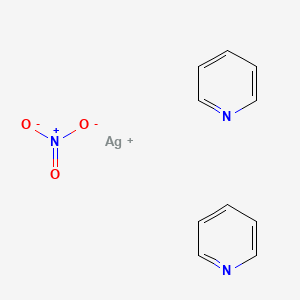

![1H-Imidazo[2,1-C][1,4]oxazine](/img/structure/B14664224.png)

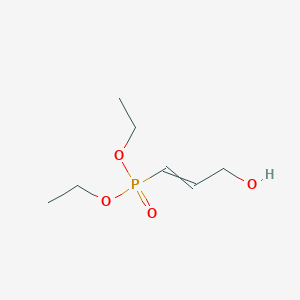
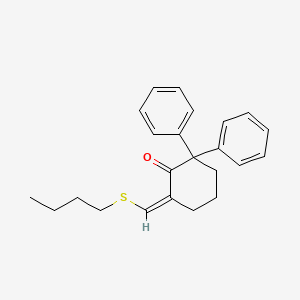
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
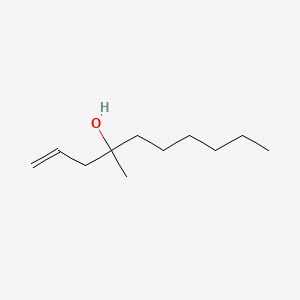
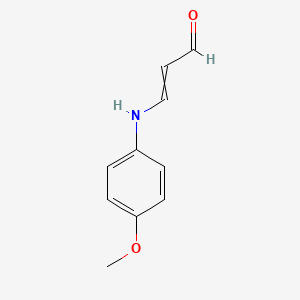

![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)
